4-Amino-6-morpholinopyrimidine
Overview
Description
4-Amino-6-morpholinopyrimidine is a useful research compound. Its molecular formula is C8H12N4O and its molecular weight is 180.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Electronic Polarization
4-Amino-6-morpholinopyrimidine derivatives exhibit significant electronic polarization within their pyrimidine components, suggesting potential applications in fields requiring precise molecular control and manipulation. The pyrimidine rings in these derivatives maintain an effectively planar structure despite high levels of substitution, and intramolecular N-H...O hydrogen bonds contribute to the stability and structural configuration of the compounds. The organic components in these structures are linked by multiple N-H...O hydrogen bonds to form sheets of varying construction, indicating potential utility in material science and molecular engineering (Orozco et al., 2008).
Antiproliferative Properties
A series of 4-methyl-6-morpholinopyrimidine derivatives has been synthesized and demonstrated potent antiproliferative activity against various human cancer cell lines. These compounds induce cancer cell apoptosis by generating reactive oxygen species and disrupting mitochondrial membrane potential, suggesting their potential as a framework for developing new anticancer therapies (Gaonkar et al., 2018).
Synthesis and Characterization
Various 4-morpholinopyrimidine derivatives have been synthesized and characterized, indicating the versatility of this compound in creating a wide range of bioactive molecules. This adaptability highlights the compound's potential in pharmaceutical and chemical research for the development of drugs and other chemical agents (Thanusu et al., 2010).
Biocorrosion Inhibition
4-Morpholinopyrimidine derivatives exhibit biocidal and corrosion inhibitor activities, suggesting their potential in industrial applications, particularly in protecting materials from biocorrosion. This property could be highly beneficial in industries where material longevity and resistance to microbial activity are crucial (Onat et al., 2016).
Safety and Hazards
The safety data sheet for 4-Amino-6-morpholinopyrimidine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
The primary targets of 4-Amino-6-morpholinopyrimidine are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins, another group of compounds that mediate inflammation .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the enzymes’ activity, thereby reducing the production of nitric oxide and prostaglandins . The compound’s ability to inhibit these enzymes is the basis for its anti-inflammatory activity .
Biochemical Pathways
The inhibition of iNOS and COX-2 by this compound affects the biochemical pathways involved in inflammation. Specifically, it reduces the production of nitric oxide and prostaglandins, key mediators of the inflammatory response . This leads to a decrease in inflammation-associated symptoms such as redness, swelling, and discomfort .
Result of Action
The result of this compound’s action is a reduction in the inflammatory response. It achieves this by inhibiting the production of nitric oxide and prostaglandins, thereby decreasing the expression of iNOS and COX-2 proteins in macrophage cells . This leads to a decrease in inflammation-associated disorders .
Biochemical Analysis
Biochemical Properties
4-Amino-6-morpholinopyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme mitogen-activated protein kinase-interacting kinase (MNK), where this compound acts as an inhibitor. This inhibition affects the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), which is crucial for the initiation of protein synthesis . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound induces apoptosis by generating reactive oxygen species (ROS) and activating caspase-3/7, leading to the degradation of nuclear DNA . This compound also affects the expression of genes involved in cell cycle regulation, thereby causing cell cycle arrest and inhibiting cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to the ATP-binding pocket of the mammalian target of rapamycin (mTOR), inhibiting its activity . This inhibition disrupts the mTOR signaling pathway, which is essential for cell growth and proliferation. Additionally, this compound inhibits the activity of mitogen-activated protein kinase-interacting kinase (MNK), leading to reduced phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis in cancer cells . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant toxicity and adverse reactions in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound can also affect metabolic flux by altering the levels of metabolites involved in amino acid and nucleotide metabolism. These interactions can influence the overall metabolic state of the cell and impact cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with solute carrier family transporters, which facilitate its uptake and distribution within cells . Additionally, this compound can bind to plasma proteins, affecting its localization and accumulation in various tissues. These interactions play a crucial role in determining the bioavailability and efficacy of the compound.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles such as the mitochondria, where it exerts its effects on mitochondrial function and cellular metabolism. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments.
Properties
IUPAC Name |
6-morpholin-4-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOJWZMBGGYWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539202 | |
Record name | 6-(Morpholin-4-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96225-80-8 | |
Record name | 6-(Morpholin-4-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.